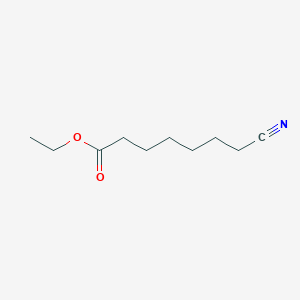

7-Cyanoheptanoic acid ethyl ester

Description

7-Cyanoheptanoic acid ethyl ester (C₉H₁₅NO₂) is a substituted fatty acid ethyl ester (FAEE) featuring a cyano (-CN) group at the terminal (7th) carbon of its heptanoic acid backbone. The cyano group, a strong electron-withdrawing substituent, enhances reactivity toward nucleophilic attack, making it a valuable intermediate for synthesizing amines, carboxylic acids, or heterocycles via reduction or hydrolysis .

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

ethyl 7-cyanoheptanoate |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-8H2,1H3 |

InChI Key |

YRZBNZFCPRWFLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Heptanoic Acid Ethyl Esters

Key Observations:

- Polarity and Solubility: The cyano derivative exhibits moderate polarity, likely less water-soluble than the hydroxylated analog (Ethyl 7-hydroxyheptanoate) but more than chloro-substituted esters due to the -CN group's dipole moment .

- Reactivity: The -CN group enables nucleophilic addition or reduction to amines, contrasting with the hydroxyl group’s propensity for esterification or oxidation .

Biodiesel and Biofuel Production

- Palmitic acid ethyl ester (C₁₈H₃₆O₂) and decanoic acid ethyl ester (C₁₂H₂₄O₂) are key biodiesel components, with engineered Escherichia coli achieving 1.2 g/L FAEE production .

- Unsaturated Esters: 7-Octenoic acid ethyl ester’s double bond may improve cold-flow properties in biofuels, though its low abundance in natural sources limits scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.